molecular formula C11H15NO B13236210 2-[1-(Cyclopropylamino)ethyl]phenol

2-[1-(Cyclopropylamino)ethyl]phenol

Cat. No.: B13236210
M. Wt: 177.24 g/mol
InChI Key: DAUYUILYYIJFJS-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylamino)ethyl]phenol is an organic compound with the molecular formula C11H15NO It is a phenolic derivative with a cyclopropylamino group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropylamino)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it particularly suitable for industrial applications, allowing for the production of significant quantities of the compound under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Cyclopropylamino)ethyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylamino group can modulate the compound’s reactivity and binding affinity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

2-[1-(Cyclopropylamino)ethyl]phenol can be compared with other phenolic derivatives and cyclopropyl-containing compounds:

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[1-(cyclopropylamino)ethyl]phenol

InChI

InChI=1S/C11H15NO/c1-8(12-9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9,12-13H,6-7H2,1H3

InChI Key

DAUYUILYYIJFJS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)NC2CC2

Origin of Product

United States

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